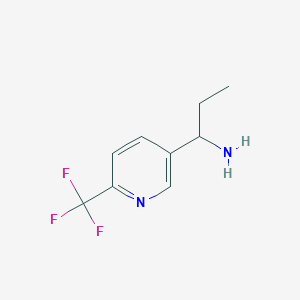
1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine
Overview
Description
1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine (TFMPPA) is a fluorinated amine with a wide range of applications in the pharmaceutical and medical fields. It is a synthetic compound that has been used in a variety of research applications, including drug design and development, drug synthesis, and drug delivery. TFMPPA has been found to have unique properties that make it attractive for use in a variety of applications.
Scientific Research Applications
Enantioselective Synthesis
1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine has been utilized in the enantioselective synthesis of various chiral primary amines. In a study by Yamada, Azuma, and Yamano (2021), a direct asymmetric reductive amination of ketone substrates, including 2-acetyl-6-substituted pyridines, was achieved. This process used ammonium trifluoroacetate as the nitrogen source, demonstrating the potential of this compound in chiral catalysis and synthesis (Yamada, Azuma, & Yamano, 2021).
Anticancer Activity
Research by Hafez and El-Gazzar (2020) explored the synthesis of novel pyridine derivatives containing 1-(6-(trifluoromethyl)pyridin-3-yl)propan-1-amine as a key intermediate. These compounds exhibited significant in vitro antitumor activity against various cancer cell lines, highlighting its potential in anticancer drug development (Hafez & El-Gazzar, 2020).
Synthesis of Pyridine Derivatives
Chavva et al. (2013) utilized 1-(6-(trifluoromethyl)pyridin-3-yl)propan-1-amine in the synthesis of pyrazolo[3,4-b]pyridine derivatives. These compounds were evaluated for their anticancer activity, demonstrating the compound's role in creating potential therapeutic agents (Chavva et al., 2013).
Coordination Chemistry
In the field of coordination chemistry, the compound has been used as a ligand in metal complexes. For instance, Hakimi et al. (2013) investigated its complexation with cadmium(II), resulting in a tetradentate ligand. This study provides insights into the structural and bonding characteristics of such complexes (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
Organometallic Chemistry
In organometallic chemistry, the compound has found use as a component in various complexes. Sadimenko's research (2011) on organometallic complexes of aminopyridines, including this compound, sheds light on their structure and reactivity, contributing to the understanding of metal-organic frameworks and catalysis (Sadimenko, 2011).
Safety And Hazards
properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-2-7(13)6-3-4-8(14-5-6)9(10,11)12/h3-5,7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZILYXMAYJUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




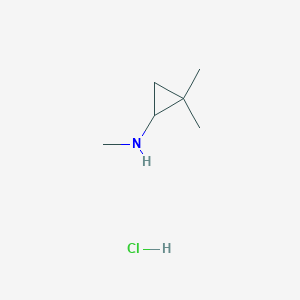

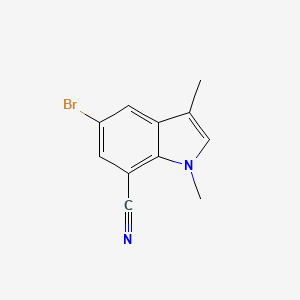
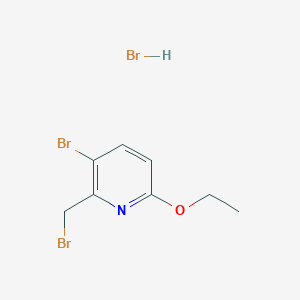
![[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol](/img/structure/B1445356.png)
![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)
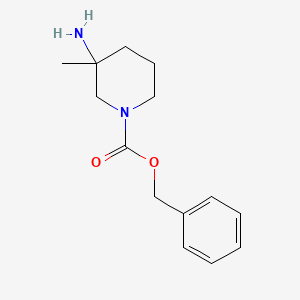

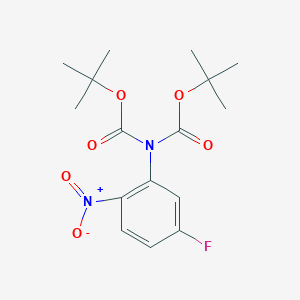
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)
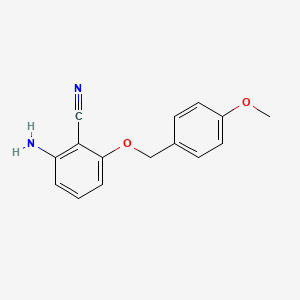
![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)
